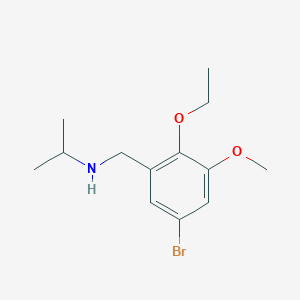
N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine, also known as BREB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BREB is a selective dopamine D3 receptor antagonist and has been shown to have potential in the treatment of drug addiction and other neurological disorders.
Mécanisme D'action
N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine acts as a selective dopamine D3 receptor antagonist, blocking the binding of dopamine to these receptors. This mechanism of action is thought to be responsible for its potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling pathways. It has also been shown to have effects on other neurotransmitter systems, including glutamate and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine in lab experiments is its selectivity for dopamine D3 receptors, which allows for more targeted studies of these receptors. However, one limitation is that this compound may have off-target effects on other receptors and neurotransmitter systems, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine. One area of interest is its potential as a treatment for drug addiction, particularly cocaine addiction. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects. Additionally, this compound may have potential in the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Further research is needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine involves several steps, including the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with propan-2-amine in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized using various analytical techniques, including NMR spectroscopy.
Applications De Recherche Scientifique
N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine has been used in various scientific research applications, including studies on drug addiction, Parkinson's disease, and schizophrenia. One study found that this compound was able to reduce cocaine self-administration in rats, suggesting its potential as a treatment for cocaine addiction. Another study found that this compound was able to improve motor function in a rat model of Parkinson's disease.
Propriétés
Formule moléculaire |
C13H20BrNO2 |
|---|---|
Poids moléculaire |
302.21 g/mol |
Nom IUPAC |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H20BrNO2/c1-5-17-13-10(8-15-9(2)3)6-11(14)7-12(13)16-4/h6-7,9,15H,5,8H2,1-4H3 |
Clé InChI |
FAOROGMCNBFKDO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNC(C)C)Br)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)Br)CNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)

![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)



![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
